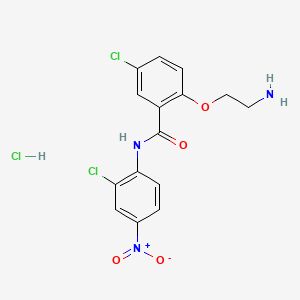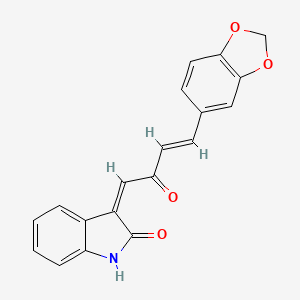
Iberdomide
説明
It functions as a cereblon E3 ligase modulator, with a higher binding affinity than lenalidomide or pomalidomide . Developed by Bristol Myers Squibb, Iberdomide has shown promise in various cancers and has been tested in people with lupus.
作用機序
イベルドミドの作用機序は、セレブロンプロテイン(CRBN)に結合し、AiolosやIkarosなどの転写因子のプロテアソーム分解を引き起こすことによるものです。 この分解は、細胞増殖と免疫応答に影響を与えます .
生化学分析
Biochemical Properties
Iberdomide plays a significant role in biochemical reactions. It interacts with cereblon, a substrate recognition protein in the E3-ligase ubiquitin complex . This compound modulates cereblon to induce ubiquitination and proteasome-dependent degradation of Ikaros and Aiolos , which are transcription factors affecting leukocyte development and autoimmunity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cereblon E3 ligase . This compound treatment induces significant target substrate degradation in tumors, including in immunomodulatory agent (IMiD)-refractory patients or those with low CRBN levels . This compound treatment also resulted in an increase in the relative percentage of proliferating (Ki67+) NK and T cells, demonstrating its immunostimulatory effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to cereblon with a higher affinity than lenalidomide or pomalidomide . This binding leads to the degradation of the transcription factors Ikaros and Aiolos . The degradation of these proteins results in antitumor and immunostimulatory activities .
Temporal Effects in Laboratory Settings
Over time, this compound shows significant changes in its effects in laboratory settings. It demonstrates marked synergistic tumoricidal and immune-stimulatory effects in combination with proteasome inhibitors or anti-CD38 monoclonal antibodies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It predominantly undergoes oxidative metabolism mediated by cytochrome P450 (CYP) 3A4/5 . It does not notably inhibit or induce CYP enzymes .
Subcellular Localization
The subcellular localization of cereblon, the protein that this compound interacts with, varies according to cell type .
準備方法
Industrial Production:: Information on large-scale industrial production methods for Iberdomide is limited due to its investigational status. Typically, pharmaceutical companies optimize production processes to ensure scalability, cost-effectiveness, and quality.
化学反応の分析
反応性:: イベルドミドは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その生物学的活性と治療効果に不可欠です。
一般的な試薬と条件::酸化: イベルドミドは、特定の試薬を用いて酸化することで、その構造を改変することができます。
還元: 還元反応は、官能基を変化させることで、薬理学的特性に影響を与える可能性があります。
置換: 特定の部位を置換することで、選択性を高めたり、溶解性を向上させたりすることができます。
主要な生成物:: これらの反応によって生成される特定の主要な生成物は、反応条件と出発物質によって異なります。残念ながら、これらの生成物に関する詳細な情報は広く入手できません。
4. 科学研究への応用
イベルドミドの用途は、複数の分野にわたります。
癌研究: その抗腫瘍特性と免疫刺激効果を調査しています。
免疫調節: 免疫応答への影響を理解しています。
自己免疫疾患: ループスやその他の自己免疫疾患に対する有効性を試験しています。
科学的研究の応用
Iberdomide’s applications span multiple fields:
Cancer Research: Investigating its antitumor properties and immunostimulatory effects.
Immunomodulation: Understanding its impact on immune responses.
Autoimmune Diseases: Testing its efficacy in lupus and other autoimmune conditions.
類似化合物との比較
イベルドミドは、その独自の結合親和性と潜在的な治療用途により、際立っています。レナリドミドやポマリドミドなどの類似化合物と共通の機能を共有していますが、イベルドミドの独特の特性は、さらなる研究のための興味深い候補となっています。
特性
IUPAC Name |
(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOHGPZAQLIBH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323403-33-3 | |
| Record name | Iberdomide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iberdomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IBERDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Iberdomide is a cereblon E3 ligase modulator (CELMoD®). It binds to cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. [, , , ]
A: Binding of this compound to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. [, , , ]
A: The primary targets of this compound are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). [, , , ]
A: Degradation of Ikaros and Aiolos disrupts B and T lymphocyte function, leading to immunomodulatory effects. Specifically, this compound decreases peripheral CD19+ B lymphocytes and modestly reduces CD3+ T lymphocytes. [] It also impacts cytokine production, reducing lipopolysaccharide-stimulated proinflammatory cytokines (IL-1α, IL-1β) while increasing anti-CD3-stimulated IL-2 and interferon-γ. [] This suggests differential immunomodulatory effects on B and T lymphocytes.
A: While this compound shares the same targets as lenalidomide and pomalidomide (other IMiDs), it binds CRBN with higher affinity and induces faster and deeper degradation of Ikaros and Aiolos. [, ] This results in enhanced anti-proliferative, pro-apoptotic, and immune stimulatory activity. []
ANone: The molecular formula and weight information is not available in the provided research papers.
ANone: The provided research papers do not contain information on the spectroscopic characteristics of this compound.
ANone: The provided set of scientific papers doesn't include details on the material compatibility and stability of this compound.
A: this compound itself doesn't have catalytic properties. Instead, it acts as a molecular modulator, altering the activity of the CRBN E3 ligase complex. [, , , ]
A: While the provided papers don't detail specific computational studies, a study utilized a plasma concentration and ΔQTcF model to assess the potential for this compound to prolong the QT interval. [] The study found no clinically relevant QT prolongation liability.
ANone: The provided papers don't delve into specific structure-activity relationship studies involving modifications to the this compound molecule.
ANone: Information about this compound's stability under various conditions is not included in the provided research papers.
ANone: The research papers provided do not elaborate on formulation strategies for this compound.
ANone: The provided research articles primarily focus on the therapeutic potential and mechanism of action of this compound, without delving into specific SHE regulations and compliance details.
A: this compound is orally available with a terminal half-life of 9-13 hours after a single dose. [] A study in healthy subjects and patients with multiple myeloma found this compound exposure increased dose-proportionally and that hepatic impairment did not clinically impact its pharmacokinetics. [, ] this compound is metabolized into an active metabolite, M12. []
A: Preclinical data suggest this compound synergizes with daratumumab by enhancing both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). [] This synergy is partly due to this compound-mediated upregulation of CD38 and MICA on myeloma cells. []
ANone: Researchers have used a variety of in vitro models, including:
- Cell lines: Multiple myeloma cell lines (e.g., MM1S, AMO-1, LP1, MOLP8, NCI-H929) were used to assess this compound's effects on cell viability, apoptosis, and protein degradation. [, , , ]
- Primary cells: CD19+ B cells from systemic lupus erythematosus (SLE) patients were used to study this compound's impact on B cell activation, differentiation, and immunoglobulin production. [, , ] Peripheral blood mononuclear cells (PBMCs) from healthy volunteers and SLE patients were used to evaluate this compound's effects on lymphocyte populations and cytokine production. [, ]
- Co-culture systems: Myeloma cells co-cultured with bone marrow stromal cells were used to mimic the tumor microenvironment and study the impact of this compound on myeloma cell proliferation. []
ANone: Researchers have employed several in vivo models, including:
- Mouse xenograft models: Human myeloma cell lines implanted in mice were used to assess this compound's antitumor activity alone and in combination with other agents. [, , ]
- Humanized mouse models: Mice engrafted with human PBMCs were used to evaluate this compound's impact on human immune responses and tumor growth. [, ]
ANone: Several clinical trials are investigating this compound's efficacy and safety in various diseases, including:
- Multiple Myeloma:
- Phase 1/2 CC-220-MM-001 study: Evaluated this compound plus dexamethasone in relapsed/refractory multiple myeloma (RRMM). []
- Phase 2 EMN26 study: Evaluated this compound as maintenance therapy after autologous stem-cell transplantation in newly diagnosed MM. []
- Phase 1/2 KID study: Investigates carfilzomib, this compound, and dexamethasone (KID) in newly diagnosed transplant-eligible MM. []
- Phase 3 EXCALIBER-RRMM study: Compares this compound, daratumumab, and dexamethasone (IberDd) versus daratumumab, bortezomib, and dexamethasone (DVd) in RRMM. []
- Systemic Lupus Erythematosus:
A: While this compound shows promise in overcoming resistance to other IMiDs, research suggests that mutations in CRBN could potentially lead to resistance. [] Specifically, mutations within the tri-tryptophan binding pocket and the neo-substrate binding area may abolish this compound's activity. []
A: Preclinical and clinical trials indicate that this compound is generally well-tolerated. [, ] The most common adverse events observed include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)




![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)






